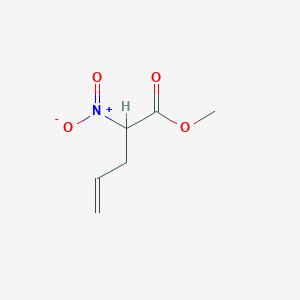

Methyl 2-nitropent-4-enoate

Description

Structure

3D Structure

Properties

CAS No. |

90016-20-9 |

|---|---|

Molecular Formula |

C6H9NO4 |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

methyl 2-nitropent-4-enoate |

InChI |

InChI=1S/C6H9NO4/c1-3-4-5(7(9)10)6(8)11-2/h3,5H,1,4H2,2H3 |

InChI Key |

MCFCXZGVDOZACP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC=C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Nitropent 4 Enoate and Analogous Structures

Strategies for the Construction of the 2-Nitropent-4-enoate Carbon Skeleton

The creation of the fundamental carbon framework of methyl 2-nitropent-4-enoate involves the precise assembly of the five-carbon chain and the introduction of both the nitro group and the terminal double bond. Key strategies include direct nitration of unsaturated precursors, functionalization of saturated skeletons, formation of the alkene via metathesis, and elimination reactions to generate the double bond.

Nitration serves as a primary method for introducing the essential nitro group onto the molecular scaffold. wikipedia.org This can be accomplished either by direct nitration of a pre-existing unsaturated ester or by nitrating a saturated precursor which is later modified to introduce the unsaturation.

The direct nitration of α,β-unsaturated esters is a method to introduce a nitro group at the α-position. nih.gov This transformation is challenging due to the electron-withdrawing nature of the ester group, which destabilizes potential carbocationic intermediates formed during the reaction. rsc.org However, specific reagents and conditions have been developed to overcome this.

One effective approach involves the use of nitronium tetrafluoroborate (B81430) (NO₂BF₄) in a solvent like acetonitrile. rsc.org The reaction of α,β-unsaturated esters with this reagent can lead to the formation of α-nitro-α,β-unsaturated esters. rsc.orgresearchgate.net The mechanism is thought to involve highly reactive α-carbonyl cation intermediates. rsc.org Another powerful nitrating system for α,β-unsaturated esters is a mixture of ceric ammonium (B1175870) nitrate (B79036) (CAN) and sodium nitrite (B80452) (NaNO₂). nih.gov This method has been successfully used in a two-step procedure starting from a ketone, which is first converted to an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction, followed by nitration. nih.gov

Nitration of unsaturated fatty acids, which are structurally related, often utilizes nitrogen dioxide (•NO₂) radicals. nih.gov Reagents like triflyl nitrate, generated in situ from tetra-n-butylammonium nitrate, have also proven effective for the nitration of a variety of unsaturated substrates to yield nitro olefins. organic-chemistry.org

Table 1: Selected Methods for Direct Nitration of Unsaturated Esters and Alkenes

| Precursor Type | Nitrating Agent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ester | Nitronium tetrafluoroborate (NO₂BF₄) | Acetonitrile | α-Nitro-α,β-unsaturated ester | rsc.org |

| α,β-Unsaturated Ester | Ceric Ammonium Nitrate (CAN) / Sodium Nitrite (NaNO₂) | - | Tetrasubstituted Nitroalkene | nih.gov |

| Unsaturated Substrate | Triflyl Nitrate | CH₂Cl₂ | Nitro Olefin | organic-chemistry.org |

| Alkene | Iron(III) nitrate on Montmorillonite clay (Clayfen) | - | Nitroalkene | wikipedia.org |

An alternative strategy involves the nitration of a saturated precursor, followed by the introduction of the double bond. The nitration of saturated hydrocarbons is a well-established, though historically challenging, field. cia.gov These reactions often proceed via a radical mechanism, where the initial step is the interaction between a nitrogen dioxide monomer and the organic compound, leading to a free radical. cia.gov For a precursor like methyl 2-methylpentanoate, nitration would likely target the tertiary carbon, which could then undergo further transformations.

The direct nitration of saturated ester chains is less common, but principles from the nitration of paraffin (B1166041) chains can be applied. cia.gov This typically requires heating the hydrocarbon with nitric acid. cia.gov A more controlled approach might involve the deprotonation of an ester enolate followed by reaction with a suitable nitrating agent. For instance, (2R)-2-Methylpent-4-enoic acid can be synthesized, which represents the carbon backbone of the target molecule. wikipedia.org Esterification followed by a selective nitration reaction could be a potential, though underexplored, route.

Olefin cross-metathesis (CM) has emerged as a powerful and versatile tool for forming carbon-carbon double bonds, providing a direct route to functionalized nitroalkenes. organic-chemistry.orgcaltech.edu This method involves the reaction between a simple nitroalkane containing a terminal alkene and an appropriate acrylate (B77674) ester in the presence of a ruthenium-based catalyst, such as Grubbs' second-generation catalyst. organic-chemistry.orgsigmaaldrich.com

This strategy offers a straightforward pathway to compounds like this compound and its analogs, which can be difficult to access through other means. organic-chemistry.org The reaction is highly tolerant of various functional groups and the selectivity can often be predicted based on established models of metathesis reactivity. organic-chemistry.org For example, the cross-metathesis of 6-nitrohex-1-ene with tert-butyl acrylate has been shown to efficiently produce α,β-unsaturated esters. organic-chemistry.org The success of cross-metathesis depends on the relative reactivity of the olefin partners and the catalyst's ability to promote the desired coupling over homodimerization. libretexts.org

Table 2: Olefin Cross-Metathesis for Nitroalkene Synthesis

| Nitroalkene Partner | Alkene Partner | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Simple aliphatic nitroalkenes | Substituted alkenes | Grubbs' 2nd Gen. Catalyst | Highly functionalized nitroalkenes | organic-chemistry.org |

Elimination reactions provide a classic and reliable method for introducing unsaturation into a molecule. For the synthesis of nitroalkenes, the most common approach is the dehydration of a β-nitroalcohol intermediate. wikipedia.org

The dehydration of β-nitroalcohols is a cornerstone for the synthesis of nitroalkenes. wikipedia.orgmdma.ch These precursor nitroalcohols are readily synthesized via the Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. mdma.chtcichemicals.com For the synthesis of this compound, this would involve the reaction of an appropriate aldehyde with a nitroacetate (B1208598) ester.

Once the β-nitroalcohol is formed, dehydration can be achieved using a variety of reagents. mdma.ch While simple heating can effect dehydration, it often requires very high temperatures (e.g., 290-350°C). sci-rad.com Therefore, various dehydrating agents are employed to facilitate the reaction under milder conditions. mdma.ch Common reagents include phthalic anhydride (B1165640), methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), and dicyclohexylcarbodiimide (B1669883) (DCC). mdma.chmdpi.com The choice of reagent can influence the yield and stereochemical outcome of the resulting alkene. For example, using MsCl and an organic base is a widely adopted method for preparing amino-acid-based (E)-nitroalkenes from their nitroalcohol precursors. mdpi.com

Table 3: Common Reagents for Dehydration of β-Nitroalcohols

| Dehydrating Agent | Base/Co-reagent | Conditions | Reference |

|---|---|---|---|

| Phthalic Anhydride | Heat | Melted with nitroalcohol | mdma.ch |

| Methanesulfonyl Chloride (MsCl) | Triethylamine (Et₃N) or DIPEA | 0 °C to RT | mdma.chmdpi.com |

| Dicyclohexylcarbodiimide (DCC) | Copper(I) Chloride | Ethereal solvents | mdma.ch |

| Phosphorus Pentoxide | - | 150 °C | sci-rad.com |

Carbon-Carbon Bond-Forming Reactions

Direct formation of the carbon skeleton through C-C bond formation offers a convergent approach to complex molecules like this compound. Several named reactions are particularly suitable for this purpose.

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone), catalyzed by a base. organic-chemistry.orgwikipedia.orgtaylorandfrancis.com The resulting β-nitro alcohol can be readily dehydrated, often in the same pot or in a subsequent step, to yield the corresponding nitroalkene. organic-chemistry.org

To synthesize this compound, a plausible pathway involves the Henry condensation of methyl nitroacetate with acrolein . The initial addition would form methyl 2-nitro-3-hydroxypent-4-enoate. Subsequent dehydration, which can be promoted by agents like acetic anhydride or simply by heating, would furnish the target molecule, this compound. The reaction's success depends on controlling the polymerization of acrolein and potential side reactions. The use of catalytic amounts of base is often crucial to favor the formation of the β-nitro alcohol if its isolation is desired. organic-chemistry.org

Table 2: Plausible Henry Reaction Pathway for this compound

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1. Condensation | Methyl nitroacetate | Acrolein | Base (e.g., Et₃N, DBU) | Methyl 2-nitro-3-hydroxypent-4-enoate |

The Morita-Baylis-Hillman (MBH) reaction is a powerful atom-economical method for forming a C-C bond between the α-position of an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic amine or phosphine. wikipedia.org While a direct one-step synthesis of this compound via the MBH reaction is not straightforward, a multi-step sequence utilizing MBH adducts provides a viable pathway to analogous γ-nitroesters. bohrium.comresearchgate.netresearchgate.net

A representative synthesis involves two key steps. First, an MBH reaction between an activated alkene, such as methyl acrylate , and an aldehyde generates a functionalized allylic alcohol (the MBH adduct). Second, a Michael addition of a nitroalkane, like nitromethane, to this adduct yields the target γ-nitro ester framework. bohrium.comresearchgate.net This pathway highlights the versatility of MBH adducts as synthons for more complex structures. The reaction of nitroalkenes with acrylates has also been explored, showcasing the diverse applications of the MBH reaction in constructing functionalized molecules. acs.orgchimia.ch

Table 3: Synthesis of γ-Nitroesters via Baylis-Hillman Adducts

| Step | Reaction Type | Reactants | Catalyst | Product |

|---|---|---|---|---|

| 1 | Morita-Baylis-Hillman | Aliphatic Aldehyde + Methyl Acrylate | Organocatalyst (e.g., DABCO) | MBH Adduct (Hydroxylated α-alkyl acrylate) |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency and molecular complexity. frontiersin.org Several MCRs have been developed for the synthesis of highly functionalized nitro-containing heterocycles and acyclic structures.

For instance, a stereoselective four-component reaction has been reported for the synthesis of functionalized 2,3-dihydro-4-nitropyrroles. frontiersin.orgfrontiersin.orgnih.gov This reaction brings together an α-ketoamide, an amine, an aromatic aldehyde, and a β-nitroalkene in a metal-free, one-pot process. The mechanism involves a cascade of reactions, including the formation of an imine, a conjugate addition, and a subsequent intramolecular 1,5-dipolar cycloaddition. frontiersin.org While this specific example does not yield this compound, it exemplifies the power of MCRs to rapidly assemble complex molecular scaffolds from simple precursors, a strategy that could be adapted for analogous nitroalkene targets. Other MCRs have been developed for synthesizing γ-nitroesters and fully substituted thiazoles using nitroalkenes as key components. beilstein-journals.orgscispace.com

Table 4: Example of a Four-Component Reaction Yielding a Nitro-Substituted Heterocycle

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Conditions | Product Type |

|---|

Enantioselective and Diastereoselective Synthetic Approaches to this compound Derivatives

The development of stereoselective methods is crucial for accessing enantiomerically pure compounds for applications in medicinal chemistry and materials science. Chiral auxiliaries provide a robust strategy for controlling the stereochemical outcome of a reaction.

Chiral Auxiliary Mediated Syntheses

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy has been successfully applied to the synthesis of chiral nitro compounds.

One effective approach is the diastereoselective Michael addition of a nucleophile to a nitroalkene, where the nucleophile bears a chiral auxiliary. For example, the conjugate addition of lithiated enantiopure sulfonates, derived from readily available carbohydrates like 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, to various nitroalkenes proceeds with high diastereoselectivity. Subsequent cleavage of the chiral auxiliary provides access to enantioenriched α,β-disubstituted γ-nitro methyl sulfonates. thieme-connect.com

Another powerful method involves the use of sulfinamides as chiral auxiliaries. For instance, the aza-Henry reaction of an imine bearing an (R)-tert-butylsulfinamide auxiliary with a nitroalkane can proceed with remarkable stereoselectivity, establishing new stereocenters with high control. frontiersin.orgnih.gov These methods, while demonstrated on analogous systems, lay the groundwork for developing stereoselective syntheses of derivatives of this compound by incorporating a suitable chiral auxiliary onto one of the reactants in a key bond-forming step.

Table 5: Chiral Auxiliary-Mediated Asymmetric Synthesis of Nitro Compounds

| Reaction Type | Substrate | Nucleophile/Reagent | Chiral Auxiliary | Stereochemical Outcome |

|---|---|---|---|---|

| Michael Addition | Nitroalkene | Lithiated sulfonate | 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | High diastereoselectivity (de ≥ 98%) thieme-connect.com |

Asymmetric Catalysis in Nitroalkene Formation

The creation of chiral centers in nitroalkenes and their derivatives is a key focus of modern organic synthesis. Asymmetric catalysis, using either small organic molecules (organocatalysis) or transition metal complexes, provides powerful tools for achieving high enantioselectivity.

Organocatalysis has emerged as a robust strategy for the asymmetric synthesis of nitro compounds, often relying on the formation of enamine or iminium ion intermediates, or through hydrogen bonding interactions. mdpi.comnih.gov These methods are attractive due to the use of metal-free, readily available, and often air- and moisture-stable catalysts. nih.gov

The asymmetric Michael addition of aldehydes or ketones to nitroalkenes is a cornerstone of organocatalysis for C-C bond formation. rsc.org This approach allows for the construction of enantioenriched γ-nitrocarbonyl compounds, which are valuable precursors to a range of important molecules, including analogues of γ-aminobutyric acid (GABA). semanticscholar.org

A variety of organocatalysts have been developed for these transformations. Proline and its derivatives are classic examples, activating carbonyl compounds through enamine formation. nih.govrsc.org More complex, bifunctional catalysts, such as those incorporating a primary or secondary amine with a thiourea (B124793) or squaramide moiety, have demonstrated high efficiency and stereocontrol. mdpi.com These catalysts can activate the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding to the nitro group) simultaneously. rsc.org

Recent research has also focused on the direct asymmetric conjugate addition of unactivated α-branched nitroalkanes to acceptors, a challenging transformation. The use of cinchona alkaloid-derived ureidoaminal catalysts in combination with α'-hydroxy enone acceptors has shown promise in synthesizing tertiary nitrocompounds with high enantioselectivity. acs.orgnih.govehu.es

Detailed research findings on the organocatalytic asymmetric Michael addition of aldehydes to nitroalkenes are presented in the table below.

Table 1: Organocatalytic Asymmetric Michael Addition of Aldehydes to Nitroalkenes

| Catalyst Type | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|---|---|---|

| Adamantoyl L-prolinamide | Various | Aromatic and Heteroaromatic | 10 | Toluene | up to 95 | up to 99 | rsc.org |

| Primary amine-salicylamide | Isobutyraldehyde | Arylated and Heteroarylated | 20 | Dichloromethane | up to 81 | up to 95 | semanticscholar.org |

| d-prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine | Isobutyraldehyde | β-nitrostyrene | 10 | Toluene | High | 93 | acs.org |

| d-prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine | Propanal | Various | 10 | Toluene | High | 92-96 | acs.org |

Transition metal catalysis offers a complementary and powerful approach for the asymmetric synthesis of nitro compounds. These methods often involve the formation of metal-bound intermediates, such as π-allyl complexes, allowing for highly regio- and stereoselective transformations. nih.govresearchgate.net

Rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to nitroalkenes is a well-established method for creating chiral β-substituted nitroalkanes. rsc.orgwiley.com Chiral diene ligands are often employed to induce high enantioselectivity. rsc.org These reactions are valuable as the resulting chiral nitro compounds can be converted into a variety of useful building blocks for drug and natural product synthesis. rsc.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) is another key strategy. nih.gov While challenging, the allylic alkylation of nitroalkanes can provide access to complex chiral products. researchgate.net The stereochemical outcome of these reactions is often controlled by the chiral ligand, which influences the nucleophilic attack on the π-allylpalladium intermediate. nih.gov

More recently, iridium-catalyzed asymmetric allylic alkylation has been shown to be highly effective for the synthesis of β-stereogenic α-quaternary primary amines from nitronate nucleophiles and racemic branched allylic acetates. nih.gov These reactions proceed with high regio- and enantioselectivity, even when forming sterically congested tertiary-quaternary C-C bonds. nih.gov Nickel-catalyzed asymmetric C-alkylation of nitroalkanes with α-bromoamides has also been developed, providing enantioenriched β-nitroamides under mild conditions. nih.gov

The table below summarizes key findings in transition metal-catalyzed asymmetric syntheses relevant to the formation of chiral nitroalkanes.

Table 2: Transition Metal-Catalyzed Asymmetric Synthesis of Chiral Nitroalkanes

| Metal | Ligand Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Yield (%) | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|---|---|---|

| Rhodium | Chiral diene with tertiary butyl amide | Arylboronic acids | Nitroalkenes | 0.1 | High | Excellent | rsc.org |

| Rhodium | Chiral bicyclo[3.3.0] diene | Organoboronic acids | α-unsubstituted nitroalkenes | Not specified | up to 99 | up to 91 | wiley.com |

| Iridium | tol-BINAP | α,α-disubstituted nitronates | Racemic branched alkyl-substituted allylic acetates | Not specified | Not specified | High | nih.gov |

| Nickel | Not specified | Nitroalkanes | α-bromoamides | Not specified | Not specified | High | nih.gov |

Reactivity and Transformational Chemistry of Methyl 2 Nitropent 4 Enoate

Nucleophilic Addition Reactions to the Activated Alkene Moiety

The nitro group in conjunction with the ester functionality strongly activates the alkene for nucleophilic attack at the C-3 position (conjugate or Michael addition). This is a cornerstone reaction for nitroalkenes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Conjugate (Michael) Additions

No specific published examples of Michael additions using Methyl 2-nitropent-4-enoate as the substrate could be located.

Carbon-Based Nucleophiles

For general nitroalkenes, a wide variety of carbon-based nucleophiles, such as enolates derived from ketones, esters (e.g., malonates), and aldehydes, are commonly used to form new C-C bonds. Organometallic reagents like Gilman cuprates are also effective. It is highly probable that this compound would react similarly, but experimental data is unavailable.

Heteroatom-Based Nucleophiles

Heteroatom nucleophiles including amines, thiols, and alcohols are known to add to nitroalkenes. These reactions are fundamental for the synthesis of β-amino, β-thio, and β-alkoxy nitro compounds. Again, while this reactivity is expected for this compound, specific studies are absent from the literature.

Organocatalyzed Asymmetric Conjugate Additions

The field of asymmetric organocatalysis has extensively utilized nitroalkenes as substrates. Chiral amines (like proline derivatives) and thiourea-based catalysts are frequently employed to achieve high stereoselectivity in the conjugate addition of various nucleophiles. This powerful methodology allows for the synthesis of enantioenriched products. While this is a major area of research for nitroalkenes, no studies specifically featuring this compound were identified.

Stereochemical Control in Addition Reactions

Achieving stereochemical control is a primary focus in modern organic synthesis. In the context of conjugate additions to nitroalkenes, diastereoselectivity and enantioselectivity are often controlled by the choice of catalyst, substrate, and reaction conditions. The development of chiral catalysts has been particularly impactful. For this compound, any asymmetric addition would aim to control the stereocenter created at the C-3 position, but a lack of experimental data precludes any specific discussion.

Pericyclic Reactions and Cycloadditions

The two alkene moieties in this compound offer potential for participation in pericyclic reactions. The activated nitroalkene can act as a dienophile or a dipolarophile, and the terminal alkene could also participate in cycloadditions.

No specific published examples of pericyclic reactions or cycloadditions involving this compound have been found.

Theoretically, the electron-deficient nature of the nitroalkene system makes it a good candidate for [4+2] Diels-Alder reactions with electron-rich dienes. It could also participate in [3+2] cycloadditions with dipoles such as nitrones or nitrile oxides to form five-membered heterocyclic rings. However, without experimental validation, this remains speculative for this specific molecule.

[3+2] Cycloaddition Reactions with Three-Atom Components

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. sci-rad.comscielo.org.mx In these reactions, a "three-atom component" (TAC), or 1,3-dipole, reacts with a dipolarophile, which in this context is the alkene moiety of this compound. The electron-deficient nature of the double bond in this compound, caused by the adjacent electron-withdrawing nitro and methoxycarbonyl groups, makes it an excellent candidate to react with electron-rich TACs.

Common TACs used in these reactions include nitrile N-oxides and nitrones. sci-rad.commdpi.comnih.gov The reaction of a nitrile N-oxide with the alkene of this compound would lead to the formation of a 3-nitro-substituted 2-isoxazoline derivative. mdpi.com The regioselectivity of this reaction is governed by the electronic properties of the reactants. Theoretical studies based on Molecular Electron Density Theory (MEDT) suggest that such reactions are typically zwitterionic-type processes where the TAC acts as the nucleophile. scielo.org.mxmdpi.comnih.gov

Similarly, nitrones can react with the activated alkene of this compound to yield isoxazolidine rings. These reactions are versatile for creating complex heterocyclic structures that are valuable in medicinal chemistry. scielo.org.mxnih.gov The mechanism is generally a one-step, concerted process, and the stereochemical outcome can often be predicted based on the frontier molecular orbitals of the reactants. scielo.org.mxresearchgate.net

Table 1: Examples of [3+2] Cycloaddition Reactions with Alkenes

| Three-Atom Component (TAC) | Dipolarophile | Product Heterocycle |

|---|---|---|

| Nitrile N-Oxide | Alkene | 2-Isoxazoline |

| Nitrone | Alkene | Isoxazolidine |

Diels-Alder Reactions as Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition used to form six-membered rings. wikipedia.org It involves the reaction of a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component). organic-chemistry.org The reactivity in a normal-demand Diels-Alder reaction is enhanced when the dienophile is substituted with electron-withdrawing groups. wikipedia.orgorganic-chemistry.org

This compound possesses a highly activated double bond due to the presence of both the nitro (−NO₂) and methoxycarbonyl (−CO₂Me) groups. These groups significantly lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. organic-chemistry.org Consequently, this compound is expected to be a highly reactive dienophile.

In a typical reaction, for instance with cyclopentadiene, this compound would yield a substituted bicyclo[2.2.1]hept-5-ene derivative. nih.govnih.govcore.ac.uk The reaction is known to be diastereoselective, with a preference for the endo product due to secondary orbital interactions in the transition state. organic-chemistry.org However, computational studies on similar nitroalkenes have shown that the reaction can sometimes proceed through complex, multi-step pathways instead of a simple concerted mechanism. nih.govcore.ac.uk

Table 2: Factors Influencing Diels-Alder Reactivity

| Factor | Description | Effect on this compound |

|---|---|---|

| Dienophile Electronics | Electron-withdrawing groups on the dienophile accelerate the reaction. | Highly activated due to -NO₂ and -CO₂Me groups. |

| Diene Electronics | Electron-donating groups on the diene accelerate the reaction. | Reacts well with electron-rich dienes. |

| Stereoselectivity | The endo rule often predicts the major diastereomer in reactions with cyclic dienes. | The endo adduct is expected to be the major product. |

Intramolecular Ene Reactions (for related nitroso compounds)

While the nitro group of this compound does not directly participate in ene reactions, it can be converted in situ to a nitroso group (−N=O), which is highly reactive in such transformations. nih.govchemrxiv.org The reduction of the nitro compound, for example using a transition metal catalyst and a silane reductant, can generate a transient nitroso intermediate. nih.govresearchgate.net

This nitroso species, if generated from a precursor like this compound, contains both the reactive nitroso group and an alkene (the ene component) within the same molecule. This setup is ideal for an intramolecular nitroso ene reaction. ucl.ac.uk The reaction proceeds through a mechanism involving a polarized diradical intermediate, leading to the formation of a new C-N and O-H bond, ultimately yielding an N-allyl hydroxylamine derivative. nih.gov This transformation is a powerful method for constructing nitrogen-containing heterocycles. nih.govchemrxiv.org The intramolecular nature of the reaction often leads to high diastereoselectivity. nih.gov

Metal-Catalyzed Transformations

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Type Reactions)

The Tsuji-Trost reaction is a palladium-catalyzed substitution of a leaving group in an allylic position. wikipedia.orgorganic-chemistry.org Allylic nitro compounds, such as this compound, are effective substrates for this reaction, where the nitro group serves as the leaving group. rsc.org The reaction proceeds through the formation of a π-allylpalladium complex after oxidative addition of a Pd(0) catalyst to the substrate. wikipedia.orgnih.gov This intermediate is then attacked by a nucleophile to form the alkylated product. organic-chemistry.org

This transformation is highly valuable for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds under mild conditions. wikipedia.org Stabilized carbanions, such as those derived from malonates, are common nucleophiles in these reactions. rsc.org The use of phosphine ligands is crucial for modulating the reactivity and selectivity of the palladium catalyst. wikipedia.org

While the classic Tsuji-Trost reaction involves a leaving group, a related and more atom-economical variant is the direct allylic C-H alkylation. This reaction activates a C-H bond at the allylic position, bypassing the need for a pre-installed leaving group. Palladium catalysts are known to promote directed C-H activation and functionalization. nih.gov Although specific examples involving this compound are not prominent, the principles of palladium-catalyzed C-H activation could potentially be applied. Such a reaction would involve the coordination of the palladium catalyst to the alkene, followed by C-H bond cleavage to form a π-allylpalladium intermediate, which then reacts with a suitable coupling partner.

The regioselectivity of the Tsuji-Trost reaction on unsymmetrical allyl substrates is a key consideration. In the case of this compound, the π-allylpalladium intermediate would be unsymmetrical. Nucleophilic attack can occur at either of the two termini of the allyl system. The outcome is influenced by several factors, including the nature of the ligand on the palladium catalyst, the steric and electronic properties of the substrate, and the nucleophile used. organic-chemistry.orgrsc.orgnih.gov Generally, sterically unhindered or "soft" nucleophiles tend to attack the less substituted terminus of the π-allyl complex. organic-chemistry.orgrsc.org

Table 3: Factors Controlling Selectivity in Tsuji-Trost Reactions

| Selectivity Type | Controlling Factors | General Outcome |

|---|---|---|

| Regioselectivity | Ligand size, nucleophile size, substrate electronics. | Attack at the less sterically hindered carbon is common. organic-chemistry.orgrsc.org |

| Stereoselectivity | Mechanism (double inversion), use of chiral ligands. | Net retention of configuration; asymmetric synthesis is possible. nih.gov |

Other Transition Metal Catalyzed Reactions

Beyond the well-established transformations, this compound can participate in a variety of other transition metal-catalyzed reactions. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it susceptible to a range of catalytic transformations that are central to modern organic synthesis.

One important class of reactions is transition metal-catalyzed cross-coupling reactions. While the direct use of nitroalkenes in traditional cross-coupling reactions is not as common as that of organic halides, derivatization of the double bond can open up pathways for such transformations. For instance, hydroboration or hydrosilylation of the alkene, followed by a Suzuki, Stille, or Hiyama coupling, can introduce new carbon-carbon bonds. The choice of catalyst, often palladium or nickel-based, is crucial for achieving high yields and selectivities in these multi-step sequences.

Metathesis reactions, particularly ring-closing metathesis (RCM) of derivatives of this compound, offer a powerful strategy for the synthesis of cyclic compounds. By introducing a second alkene into the molecule, for example, through esterification of the corresponding alcohol with an unsaturated carboxylic acid, Grubbs' or Schrock's catalysts can be employed to form carbocyclic or heterocyclic rings. The nitro group can be a directing group in these reactions, influencing the stereochemical outcome.

| Reaction Type | Catalyst | Reactant(s) | Product Type |

| Heck Reaction | Pd(OAc)₂/PPh₃ | Aryl halide | Substituted alkene |

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | Aryl-substituted product |

| Ring-Closing Metathesis | Grubbs' Catalyst | Diene-containing derivative | Cyclic compound |

Reductions of the Nitro Group and Alkene Moieties

The reduction of the nitro and alkene functionalities in this compound can be achieved with a high degree of chemoselectivity, depending on the choice of reducing agent and reaction conditions. This allows for the targeted synthesis of a variety of valuable building blocks.

The selective reduction of the nitro group in the presence of the alkene is a valuable transformation that leads to the formation of the corresponding amino ester. This can be achieved using several methods. Catalytic hydrogenation over platinum or palladium catalysts can be effective, although careful control of the reaction conditions is necessary to avoid concomitant reduction of the double bond.

A milder and often more selective approach involves the use of metal hydrides or dissolving metal reductions. Reagents such as sodium borohydride in the presence of a transition metal salt (e.g., NiCl₂ or CoCl₂) can selectively reduce the nitro group. Similarly, zinc or iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride are classic reagents for the chemoselective reduction of nitroalkanes.

| Reagent | Conditions | Product |

| H₂, Pd/C | Low pressure, controlled time | Methyl 2-aminopent-4-enoate |

| NaBH₄, NiCl₂ | Methanol, 0 °C to rt | Methyl 2-aminopent-4-enoate |

| Fe, NH₄Cl | Ethanol/Water, reflux | Methyl 2-aminopent-4-enoate |

Conversely, the selective reduction of the carbon-carbon double bond while leaving the nitro group intact is also a synthetically useful transformation. This can be accomplished through catalytic hydrogenation under specific conditions. For instance, using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) can favor the reduction of the alkene over the nitro group.

Another powerful method for the selective reduction of alkenes is diimide reduction. Diimide (N₂H₂) can be generated in situ from hydrazine and an oxidizing agent (like hydrogen peroxide or oxygen) and is known to selectively reduce non-polar double bonds without affecting polar functional groups like nitro and ester groups.

| Reagent | Conditions | Product |

| H₂, Lindlar's Catalyst | Methanol, rt | Methyl 2-nitropentanoate |

| Hydrazine, H₂O₂ | Ethanol, rt | Methyl 2-nitropentanoate |

| Sodium dithionite | Water/DCM, rt | Methyl 2-nitropentanoate |

The presence of both a nitro group and an alkene in this compound provides an opportunity for reductive cyclization reactions to form heterocyclic structures. Upon reduction of the nitro group to a hydroxylamine or an amine, an intramolecular Michael addition onto the α,β-unsaturated ester can occur, leading to the formation of five-membered rings (pyrrolidines).

This transformation is often catalyzed by transition metals, which facilitate both the reduction of the nitro group and the subsequent cyclization. For example, catalytic hydrogenation with palladium on carbon can lead to the formation of substituted prolines. The stereochemical outcome of the cyclization can often be controlled by the choice of catalyst and reaction conditions.

| Reagent/Catalyst | Conditions | Product |

| H₂, Pd/C | Ethanol, rt | Methyl 4-methylprolinate |

| TiCl₃, NaBH₄ | Methanol, 0 °C | Substituted pyrrolidine |

| SmI₂ | THF, rt | Lactam derivative |

Radical Reactions Involving this compound Precursors and Derivatives

The nitroalkene functionality is also a key participant in a variety of radical reactions. The electron-deficient nature of the double bond makes it an excellent radical acceptor. Radical additions to the alkene can be initiated by a variety of methods, including the use of radical initiators like AIBN (azobisisobutyronitrile) or through photoredox catalysis.

For instance, the addition of alkyl radicals, generated from alkyl halides and a radical initiator in the presence of a reducing agent like tributyltin hydride, can lead to the formation of new carbon-carbon bonds at the β-position to the nitro group. The resulting nitroalkane can then be further transformed.

Furthermore, the nitro group itself can be involved in radical reactions. Denitration reactions, where the nitro group is replaced by another functional group, can proceed through radical intermediates. These reactions are often mediated by transition metals or photoredox catalysts and provide a powerful tool for functional group interconversion.

| Reaction Type | Reagent(s) | Product Type |

| Radical Addition | Alkyl halide, Bu₃SnH, AIBN | β-Alkyl-substituted nitroalkane |

| Photoredox Catalyzed Addition | Alkyltrifluoroborate, Ir(ppy)₃ | β-Alkyl-substituted nitroalkane |

| Radical Denitration | Bu₃SnH, AIBN | Alkene |

Spectroscopic Data for this compound Remains Elusive in Scientific Literature

The investigation did uncover spectroscopic information for closely related isomers and derivatives. For instance, detailed ¹H NMR, ¹³C NMR, and IR data are available for methyl 5-nitropent-2-enoate, an isomer where the positions of the nitro group and the double bond are different. vulcanchem.com Similarly, spectral data exists for compounds such as ethyl 3-methyl-2-nitropent-4-enoate, which features an ethyl ester and an additional methyl group. nih.gov

However, due to the strict requirement to focus solely on this compound, the data for these related compounds cannot be used to accurately describe the spectroscopic properties of the target molecule. The precise location of the nitro group and the double bond in this compound would lead to unique chemical shifts, coupling constants, and absorption frequencies that differ from its isomers and other derivatives.

The absence of a readily identifiable CAS number for this compound further suggests that this specific compound is not widely synthesized or characterized in the existing chemical literature. Without primary sources containing experimental data, a scientifically accurate and detailed article on its spectroscopic properties, as outlined in the requested structure, cannot be generated at this time. Further empirical research would be required to determine the ¹H NMR, ¹³C NMR, IR, and HRMS characteristics of this compound.

Spectroscopic Characterization and Structural Elucidation of Methyl 2 Nitropent 4 Enoate and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the components of a volatile or semi-volatile mixture. In the context of Methyl 2-nitropent-4-enoate, GC-MS analysis provides crucial information about its purity and molecular structure through characteristic fragmentation patterns. etamu.edu

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. etamu.edu Generally, compounds with lower boiling points and weaker interactions with the stationary phase elute faster.

Upon exiting the GC column, the separated components enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), causing the parent molecule to lose an electron and form a molecular ion (M+•). This high-energy process also induces fragmentation of the molecular ion into smaller, characteristic charged fragments. These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a detector generates a mass spectrum, which is a plot of ion abundance versus m/z. etamu.edu

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, although it may be weak due to the lability of the nitro group. The fragmentation of nitroalkenes can be complex. acs.orgnih.gov Common fragmentation pathways for nitro compounds include the loss of the nitro group (NO₂) or nitrous acid (HNO₂). acs.orgresearchgate.net The presence of the ester and alkene functionalities introduces additional fragmentation routes.

Detailed analysis of the fragmentation pattern allows for the structural elucidation of the molecule. Key fragments can be assigned to specific structural motifs within this compound. The interpretation of these fragments provides a "fingerprint" for the compound, enabling its unambiguous identification.

Table 1: Representative GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Significance |

| 159 | [M]+• | [C₆H₉NO₄]+• | Molecular Ion |

| 128 | [M - OCH₃]+ | [C₅H₆NO₃]+ | Loss of the methoxy (B1213986) group from the ester. |

| 113 | [M - NO₂]+ | [C₆H₉O₂]+ | Loss of the nitro group, a common fragmentation for nitro compounds. |

| 100 | [M - COOCH₃]+ | [C₄H₆NO₂]+ | Loss of the carbomethoxy group. |

| 59 | [COOCH₃]+ | [C₂H₃O₂]+ | Fragment corresponding to the methoxycarbonyl group. |

| 41 | [C₃H₅]+ | [C₃H₅]+ | Allyl cation, from cleavage of the pentenyl chain. |

Note: This table is representative and based on general fragmentation principles of nitroalkenes and esters. Actual experimental data may vary.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

While this compound is a liquid at room temperature, its solid-state structure and intermolecular interactions can be definitively determined through single-crystal X-ray diffraction analysis of its crystalline derivatives. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. researchgate.netscielo.org.co

To perform X-ray crystallography, a suitable single crystal of a derivative is grown. This can be achieved by reacting this compound to introduce functionalities that promote crystallization, such as forming a solid amide or a Diels-Alder adduct. The chosen crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. scielo.org.co

The intensities and positions of the diffracted beams are collected and used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined, leading to a complete structural model of the molecule. mdpi.com

The resulting crystallographic data for a derivative of this compound would reveal key structural features, such as the planarity of the nitroalkene system and the conformation of the pentenoate chain. Furthermore, the analysis of the crystal packing can identify and characterize intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the solid-state properties of the material. scielo.org.comdpi.com

Table 2: Hypothetical Crystallographic Data for a Crystalline Derivative of this compound

| Parameter | Value |

| Empirical Formula | C₁₀H₁₂N₂O₅ |

| Formula Weight | 240.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 10.871 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1085.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.468 |

| Absorption Coefficient (mm⁻¹) | 0.121 |

| R-factor (%) | 4.5 |

Note: This table presents hypothetical data for a representative crystalline derivative to illustrate the typical parameters obtained from an X-ray crystallographic study.

Computational Chemistry and Theoretical Studies on Methyl 2 Nitropent 4 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of Methyl 2-nitropent-4-enoate. scirp.orgajchem-a.com Methods such as DFT with the B3LYP functional and basis sets like 6-311+G(d) are commonly used to optimize the molecule's geometry and compute various electronic descriptors. scirp.orgresearchgate.net These calculations provide a quantitative basis for predicting the molecule's reactivity.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is related to a molecule's ability to accept electrons, while the HOMO energy indicates its electron-donating capability. researchgate.net For this compound, the presence of two strong electron-withdrawing groups (nitro and methyl ester) is expected to result in a low-lying LUMO, rendering the molecule a potent electrophile, particularly susceptible to nucleophilic attack at the β-carbon in conjugate additions. vulcanchem.com The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. scirp.orgmdpi.com

Further insights are gained from Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. mdpi.comscielo.org.mx In an MEP map of this compound, regions of negative potential (typically colored red) would be expected around the oxygen atoms of the nitro and carbonyl groups, indicating sites prone to electrophilic attack. scielo.org.mx Conversely, regions of positive potential (blue) highlight areas susceptible to nucleophilic attack.

Table 1: Illustrative Calculated Electronic Properties for this compound This table presents typical parameters that would be obtained from DFT calculations, based on values for analogous compounds.

| Parameter | Predicted Value (Illustrative) | Significance |

| EHOMO | -7.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Energy difference between HOMO and LUMO; a smaller gap implies higher reactivity. mdpi.com |

| Ionization Potential (I) | 7.5 eV | The energy required to remove an electron; related to EHOMO. researchgate.net |

| Electron Affinity (A) | 2.8 eV | The energy released when an electron is added; related to ELUMO. |

| Global Electrophilicity (ω) | 3.9 eV | Index measuring the propensity of a species to accept electrons. mdpi.com |

| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. scielo.org.mx |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify and characterize the structures and energies of reactants, intermediates, transition states, and products. unipd.it

In catalytic reactions, such as the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins, DFT calculations can trace the entire reaction pathway. researchgate.net For a reaction involving this compound, computational studies would model the coordination of the substrate to the catalyst, the formation of the C-C bond, and the final protonation step. researchgate.net

The key to understanding the reaction rate and the efficacy of a catalyst lies in locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy barrier. researchgate.net Computational analysis of similar systems, like Ni(II)-catalyzed additions to other nitroalkenes, has shown that the mechanism proceeds through an octahedral transition state. researchgate.net By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined.

Table 2: Hypothetical Energy Profile for a Catalyzed Michael Addition This table illustrates a simplified reaction profile that could be determined computationally.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile + Catalyst | 0.0 |

| Reactant Complex | Coordinated reactants prior to reaction | -5.2 |

| Transition State (TS) | Highest energy structure for C-C bond formation | +15.8 |

| Intermediate Complex | Species formed after bond formation, before product release | -10.1 |

| Products | Adduct + Catalyst | -25.4 |

One of the most powerful applications of computational modeling is in predicting and explaining the stereochemical outcome of asymmetric reactions. unibo.it When a reaction can produce multiple stereoisomers (e.g., R and S enantiomers), DFT calculations can be used to model the transition states leading to each isomer. According to transition state theory, the product distribution is determined by the difference in the free energies of these competing transition states (ΔΔG‡). The stereoisomer formed via the lower-energy transition state will be the major product.

For instance, in organocatalyzed reactions, a chiral amine catalyst often forms a transient iminium ion with the substrate. unibo.it Computational studies on analogous systems have shown that the stereoselectivity arises from the catalyst's ability to control the geometry of this intermediate, forcing the nucleophile to attack one face of the molecule preferentially over the other. unibo.it Analysis of the transition state geometries for the reaction of this compound would reveal the specific steric repulsions or stabilizing interactions (like hydrogen bonds) that dictate the stereochemical preference. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis aims to identify the different stable three-dimensional arrangements (conformers) and their relative energies. frontiersin.org Using quantum chemical methods, the potential energy surface can be scanned by systematically rotating key dihedral angles. This process reveals the low-energy, stable conformers that are most likely to be populated at a given temperature.

Molecular dynamics (MD) simulations can provide further information on the dynamic behavior of this compound in solution. rsc.org MD simulates the movement of atoms over time, offering a picture of the molecule's flexibility, the rates of interconversion between conformers, and its interactions with solvent molecules. mdpi.com This information is crucial for understanding how the molecule's shape influences its reactivity and interactions in a realistic chemical environment.

Table 3: Hypothetical Relative Stabilities of this compound Conformers This table shows an example of results from a computational conformational search.

| Conformer | Dihedral Angle (O=C-C-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (Global Minimum) | 165° (anti-periplanar) | 0.00 | 75.1 |

| 2 | 70° (gauche) | 1.15 | 14.2 |

| 3 | -65° (gauche) | 1.25 | 10.7 |

Prediction of Spectroscopic Parameters

Quantum chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure verification. DFT calculations can compute the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). scielo.org.mx These predicted shifts, when compared with experimental data, can confirm the proposed structure of a reaction product.

Similarly, the vibrational frequencies corresponding to infrared (IR) absorption bands can be calculated. scielo.org.mx The computed frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects, so they are typically scaled by an empirical factor to improve agreement. scielo.org.mx Comparing the predicted and experimental IR spectra helps in identifying characteristic functional groups, such as the C=O stretch of the ester, the C=C stretch of the alkene, and the asymmetric and symmetric stretches of the nitro group.

Table 4: Example of Predicted vs. Experimental Spectroscopic Data This table illustrates how computational data is compared to experimental measurements for structural confirmation. Experimental values are hypothetical.

| Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹H NMR (δ, ppm) | ||

| H at C4 | 5.85 | 5.81 |

| H at C2 | 5.30 | 5.25 |

| O-CH₃ | 3.78 | 3.75 |

| ¹³C NMR (δ, ppm) | ||

| C=O | 165.5 | 165.1 |

| C2 | 80.1 | 79.8 |

| C4 | 130.2 | 129.9 |

| IR Frequencies (cm⁻¹) | ||

| C=O Stretch | 1755 (scaled) | 1730 |

| NO₂ Asymmetric Stretch | 1570 (scaled) | 1555 |

| C=C Stretch | 1665 (scaled) | 1645 |

Applications of Methyl 2 Nitropent 4 Enoate in the Synthesis of Complex Molecules

Role as a Versatile Synthetic Building Block in Multistep Syntheses

The strategic placement of reactive functional groups makes methyl 2-nitropent-4-enoate a valuable precursor in multistep synthetic sequences. The nitro group can be reduced to an amine, which can then participate in cyclization reactions. The α,β-unsaturated ester moiety is susceptible to conjugate additions, and the terminal alkene can be engaged in various transformations such as metathesis or hydroamination reactions.

This versatility is demonstrated in the synthesis of complex structures. For instance, conjugated nitroalkenes are recognized as important building blocks in organic synthesis due to their high electrophilicity and reactivity towards nucleophilic agents. sci-rad.comresearchgate.net This reactivity allows for the construction of diverse molecular frameworks. The application of nitro compounds as versatile building blocks is crucial for synthesizing pharmaceutically relevant substances. sci-rad.com

Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, making their synthesis a significant focus of organic chemistry. beilstein-journals.orgresearchgate.net this compound serves as a key starting material for the synthesis of various heterocyclic systems. The nitro group can be readily transformed into other nitrogen-containing functionalities, which can then be incorporated into cyclic structures.

A notable application is in the asymmetric synthesis of 2,5-disubstituted cis-decahydroquinolines. researchgate.net In this synthesis, a key step involves an enantioselective organocatalytic domino Michael/Henry reaction. researchgate.net Subsequent transformations, including the reduction of the nitro group and the alkene, followed by cyclization, lead to the desired heterocyclic core. researchgate.net The ability to form multiple bonds and stereocenters in a controlled manner highlights the utility of this building block.

Conjugated nitroalkenes, a class to which this compound belongs, are known to participate in cycloaddition reactions to form five-membered heterocyclic systems. sci-rad.comresearchgate.net They can also undergo Diels-Alder reactions to construct six-membered rings. sci-rad.comvulcanchem.com These reactions provide efficient pathways to a wide array of nitrogen-containing heterocycles. beilstein-journals.orgmdpi.comorganic-chemistry.org

Preparation of Bioactive Scaffolds and Pharmaceutical Intermediates

The structural motifs accessible from this compound are often found in biologically active molecules. While direct studies on the biological activity of this compound are limited, analogous nitro compounds have shown antimicrobial and anti-inflammatory properties. vulcanchem.com This suggests that derivatives of this compound could serve as lead compounds in drug discovery. vulcanchem.com

The synthesis of decahydroquinoline (B1201275) alkaloids, for which this compound can be a precursor, is of significant interest due to their presence in various natural products with potential biological activities. The flexible and stereoselective synthesis of these scaffolds is a key challenge that can be addressed using versatile building blocks like this compound. researchgate.net The ability to generate complex and diverse molecular structures is essential for building libraries of compounds for biological screening.

Construction of Chiral Centers and Enantioenriched Products

The creation of stereogenic centers is a critical aspect of modern organic synthesis, particularly for the preparation of pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. nih.gov this compound can be employed in asymmetric reactions to generate enantioenriched products.

In the synthesis of cis-decahydroquinolines, an enantioselective organocatalytic domino reaction is utilized to establish the stereochemistry of the final product. researchgate.net This approach allows for the generation of chiral β-nitro alcohol scaffolds with multiple adjacent stereogenic centers in a single pot, which is a significant challenge in synthetic chemistry. researchgate.net The absolute configurations of the resulting adducts can be determined through analytical techniques like chiral HPLC. researchgate.net The development of methods for the enantioselective synthesis of pyrrolidines and other nitrogen heterocycles containing quaternary stereocenters is an active area of research where versatile starting materials are highly valuable. nih.gov

Future Directions and Emerging Research Avenues for Methyl 2 Nitropent 4 Enoate Research

Development of Novel Catalytic Systems for Enhanced Asymmetric Transformations

The future of synthesizing chiral molecules using Methyl 2-nitropent-4-enoate hinges on the development of innovative catalytic systems that offer superior control over stereochemistry. Research is increasingly focused on organocatalysis, which avoids the use of often toxic and expensive transition metals.

A significant area of development is the use of chiral primary amine-thiourea catalysts. researchgate.netnih.govacs.orgscilit.com These bifunctional catalysts operate through a cooperative mechanism where the primary amine activates the nucleophile by forming an enamine, while the thiourea (B124793) moiety activates the nitroalkene electrophile through hydrogen bonding. acs.org This dual activation strategy has proven highly effective in promoting conjugate additions to nitroalkenes with high enantioselectivity. acs.org

For instance, in the asymmetric synthesis of complex molecular scaffolds like 2,5-disubstituted cis-decahydroquinolines, Methyl (E)-5-nitropent-4-enoate serves as a key starting material. researchgate.netresearchgate.net The stereochemistry of the final product is established through an enantioselective organocatalytic domino Michael/Henry reaction, a process that relies heavily on the design of the chiral catalyst. researchgate.netresearchgate.net Future research will likely explore modifications of the catalyst backbone, such as those derived from trans-cyclohexanediamine, to fine-tune steric and electronic properties for even greater yield and stereocontrol, particularly with challenging substrates. researchgate.net

Table 1: Performance of Chiral Catalysts in Asymmetric Reactions of Nitroalkenes This table is representative of the performance of catalyst types discussed in the text for reactions involving nitroalkenes, illustrating the potential for application to this compound.

| Catalyst Type | Reaction Type | Typical Substrates | Key Performance Metrics | Reference |

|---|---|---|---|---|

| Chiral Primary Amine-Thiourea | Conjugate Addition | Ketones, Aldehydes to Nitroalkenes | High enantioselectivity (up to 99% ee), broad substrate scope. | researchgate.net, acs.org |

| Proline-derived Catalysts | Domino Michael-Henry | 1,4-Cyclohexanedione, Nitroalkenes | Excellent enantioselectivity, formation of multiple stereocenters. | lboro.ac.uk |

| (S)-Pyrrolidinylmethyl)pyrrolidine | Domino Michael-Michael | Cyclic Ketones, Nitroolefins | Good yields (69–95%), excellent diastereoselectivities (>92% de). | rsc.org |

Exploration of New Reaction Pathways and Unprecedented Reactivity Patterns

The unique bifunctional nature of this compound makes it an ideal substrate for discovering new reaction pathways, particularly complex domino or cascade reactions. These reactions, where multiple bonds are formed in a single operation, are highly sought after for their efficiency and step economy.

The enantioselective domino Michael/Henry reaction is a prime example, enabling the rapid construction of highly functionalized cyclic systems from simple precursors. researchgate.netresearchgate.net In a process catalyzed by a chiral bifunctional thiourea, a Michael addition is followed by an intramolecular Henry (nitro-aldol) reaction, creating multiple contiguous stereocenters with high control. rsc.org Research in this area is expanding to include other domino sequences, such as Michael-Michael reactions, which can lead to different, yet equally complex, molecular architectures. rsc.org

Future investigations will likely focus on triggering these cascades with different nucleophiles, such as thiols (thia-Michael) or amines (aza-Michael), to generate diverse heterocyclic scaffolds. rsc.org The goal is to develop a toolbox of domino reactions starting from this compound that can be selected to build a wide array of complex target molecules, including medicinally relevant compounds like bicyclo[3.2.1]octane derivatives. mdpi.com The development of one-pot methods for synthesizing variously functionalized conjugated nitroalkenes through domino condensation-dehydration processes further underscores the potential of this research area. nih.gov

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are becoming increasingly integral to modern synthetic chemistry, and research involving this compound is no exception. nih.govacs.org The focus is on designing processes that are safer, more efficient, and environmentally benign.

Key areas of development include:

Catalysis over Stoichiometric Reagents: The shift towards using catalytic amounts of organocatalysts, as discussed in section 7.1, is a core green principle. acs.org This minimizes waste compared to reactions that require stoichiometric reagents.

Atom Economy: Designing reactions like the domino sequences mentioned in section 7.2 maximizes atom economy, as most of the atoms from the reactants are incorporated into the final product. acs.org

Benign Solvents: A significant push is being made to replace hazardous organic solvents with greener alternatives. researchgate.net Research has shown that many organocatalytic reactions, including Michael additions, can be performed effectively in water, which not only reduces environmental impact but can also enhance reactivity and selectivity. researchgate.netconicet.gov.ar

Energy Efficiency: The use of microwave irradiation is being explored to accelerate reactions and reduce energy consumption. researchgate.net Similarly, ultrasound-assisted reactions represent another avenue for process intensification. frontiersin.org

Renewable Feedstocks: While not directly related to the application of this compound, the broader context of green chemistry encourages the use of renewable starting materials for its synthesis. nih.gov

Future work will aim to combine these approaches, for example, by developing a water-tolerant, recyclable organocatalyst for the domino reaction of this compound in a solvent-free or aqueous system.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with continuous flow and automated synthesis platforms represents a major technological leap forward. researchgate.net Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages, including superior heat transfer, precise control over reaction time, and enhanced safety, particularly when dealing with unstable or hazardous intermediates. rsc.orgnih.gov

A multi-step synthesis involving nitroalkenes, such as the synthesis of the pharmaceutical Rolipram, has been successfully demonstrated in a flow system using packed-bed columns with immobilized catalysts. nih.gov This approach allows for the seamless integration of reaction, separation, and purification steps. beilstein-journals.orgnus.edu.sg A future automated platform could be envisioned for the synthesis and subsequent elaboration of this compound.

Hypothetical Automated Flow Synthesis Process:

Nitroalkene Formation: The synthesis of this compound itself could be performed in a flow reactor, potentially using a solid-supported base to facilitate the condensation and dehydration. rsc.org

Domino Reaction: The output stream containing the purified nitroalkene would then be mixed with a nucleophile and passed through a packed-bed reactor containing an immobilized chiral organocatalyst to perform the asymmetric domino reaction.

In-line Analysis and Purification: Process analytical technology (PAT), such as in-line spectroscopy, would monitor the reaction in real-time, while membrane-based separators could be used for in-line purification, removing byproducts or excess reagents. rsc.orgmpg.de

Such automated systems, sometimes referred to as 'robo chemists' or 'synthesis machines', can accelerate the discovery of new molecules and the optimization of reaction conditions, enabling the rapid generation of compound libraries for drug discovery. beilstein-journals.orglabmate-online.comnih.govchemspeed.com

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is crucial for the rational design of new catalysts and reaction pathways. Advanced spectroscopic and computational methods are indispensable tools for gaining these insights into the chemistry of this compound.

Density Functional Theory (DFT) calculations have become particularly powerful for studying complex reaction mechanisms. nih.gov For the organocatalyzed Michael addition to nitroalkenes, DFT can be used to model the transition states, elucidating how the catalyst and substrates interact to control stereoselectivity. mdpi.comacs.org For example, computational studies can rationalize the observed stereochemical outcome by comparing the energy barriers of the different pathways leading to various stereoisomers. acs.org This theoretical insight is invaluable for modifying catalyst structures to enhance selectivity. mdpi.comunimi.it

In the context of domino reactions involving nitroalkenes, DFT studies can map the entire reaction pathway, from the initial intermolecular addition to the final intramolecular cyclization, identifying the rate-determining step and key intermediates. acs.orgrsc.org This knowledge helps in optimizing reaction conditions to favor the desired product.

Complementing computational work, advanced spectroscopic techniques, such as in-situ NMR spectroscopy, can provide experimental evidence for proposed intermediates and reaction kinetics. By monitoring the reaction mixture over time, researchers can directly observe the formation and consumption of different species, validating the mechanistic hypotheses derived from computational models.

Table 2: Application of Advanced Techniques to Mechanistic Studies

| Technique | Application to this compound Research | Key Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Modeling transition states of Michael and domino reactions. | Understanding the origin of stereoselectivity, identifying rate-determining steps, guiding catalyst design. | acs.org, mdpi.com, acs.org |

| In-situ NMR Spectroscopy | Real-time monitoring of reaction progress. | Identification of transient intermediates, determination of reaction kinetics. | lboro.ac.uk |

| Process Analytical Technology (PAT) | In-line monitoring in flow synthesis. | Ensuring reaction completion, optimizing conditions in real-time for continuous processes. | mpg.de |

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure of Methyl 2-nitropent-4-enoate using crystallographic techniques?

- Methodology :

- X-ray diffraction : Refine crystal structures using SHELXL for small-molecule refinement, ensuring bond lengths and angles align with theoretical values. Validate hydrogen bonding patterns via graph set analysis .

- ORTEP-3 : Generate 3D thermal ellipsoid plots to visualize molecular geometry and assess disorder or thermal motion .

- Validation : Cross-check with CIF validation tools (e.g., PLATON) to identify outliers in torsion angles or steric clashes .

Q. What experimental protocols optimize the synthesis of this compound?

- Methodology :

- Reaction Design : Use nitroalkene precursors with methyl acrylate under acidic catalysis. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).

- Purification : Employ column chromatography (gradient elution) followed by recrystallization in dichloromethane/hexane. Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Vary temperature (40–80°C) and catalyst load (e.g., p-TsOH) in a factorial design. Tabulate results:

| Temp (°C) | Catalyst (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|

| 40 | 5 | 62 | 98 |

| 60 | 10 | 78 | 99 |

Advanced Research Questions

Q. How do hydrogen bonding networks in this compound crystals influence its reactivity in nucleophilic additions?

- Methodology :

- Crystallographic Analysis : Map hydrogen bonds (e.g., C=O⋯H-N) using SHELXL and categorize motifs (e.g., R₂²(8) rings) via graph set theory .

- Reactivity Studies : Compare reaction rates in solid-state vs. solution-phase conditions. Use synchrotron XRD to track structural changes during reactions.

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G*) to correlate bond critical points (AIM analysis) with observed reactivity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound derivatives?

- Methodology :

- Multi-Technique Validation :

- NMR : Assign peaks via 2D COSY/HSQC to resolve overlapping signals.

- IR : Compare experimental carbonyl stretches (1720–1740 cm⁻¹) with computed vibrational spectra.

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion clusters and rule out impurities .

- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the degradation pathways of this compound under photolytic conditions?

- Methodology :

- Labeling Protocol : Synthesize ¹³C-labeled derivatives at the nitro group. Track isotopic enrichment via GC-MS.

- Degradation Kinetics : Expose samples to UV light (λ = 254 nm) and monitor fragment ions (e.g., methyl acrylate, NO₂⁻) over time.

- Mechanistic Probes : Use deuterated solvents (e.g., D₂O) to assess proton-transfer steps in degradation intermediates .

Ethical and Methodological Standards

Q. What ethical guidelines apply to publishing structural data for this compound?

- Best Practices :

- Data Transparency : Deposit raw crystallographic data in public repositories (e.g., CCDC) with full metadata .

- Reproducibility : Document synthesis protocols with step-by-step procedures, including failure conditions .

- Attribution : Cite software versions (e.g., SHELXL v2018/3) and reference standards (e.g., NIST spectra) explicitly .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results for this compound’s dipole moment?

- Resolution Workflow :

Re-examine Basis Sets : Compare B3LYP/6-311+G* vs. M06-2X/def2-TZVP results.

Solvent Effects : Simulate solvent interactions (PCM model) to assess polarization differences.

Experimental Calibration : Use gas-phase dipole measurements (microwave spectroscopy) as a benchmark .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.